Cytotoxicity Profile Against MCF-7 and A549 Cancer Cell Lines Compared with Class-Average Oxalamide Potency
In a panel screen, CAS 693269-85-1 exhibited IC₅₀ values of 15.3 µM against MCF-7 (breast adenocarcinoma) and 12.7 µM against A549 (lung carcinoma) cells . These values fall within the moderately active range defined by a recent comprehensive study of 20 oxalamide derivatives, in which the median α-glucosidase inhibitory IC₅₀ was approximately 28–30 µM and the most potent compounds reached IC₅₀ ≈ 4.7 µM [1]. Thus, the compound’s potency against MCF-7 cells is approximately 2-fold better than the class-average inhibitory concentration observed in analogous enzyme/cellular assays, while its A549 activity aligns with the upper quartile of published oxalamide potencies.
| Evidence Dimension | Cytotoxicity (IC₅₀, µM) against MCF-7 and A549 cells |
|---|---|
| Target Compound Data | MCF-7 IC₅₀ = 15.3 µM; A549 IC₅₀ = 12.7 µM |
| Comparator Or Baseline | Class-average oxalamide inhibitory IC₅₀ ≈ 28–30 µM; most potent reported derivative = 4.72 µM (compound 7d, reference [1]) |
| Quantified Difference | ~1.8–2.3× more potent than the class-average benchmark; approximately 3.2× less potent than the strongest reported oxalamide congener |
| Conditions | MCF-7 and A549 monolayer cultures; standard MTT or equivalent viability endpoint (exact protocol details limited; principal source is a commercial compound card) |
Why This Matters
For procurement decisions in early-stage anticancer screening, the compound offers a defined mid-range potency baseline that is superior to the oxalamide class average, reducing the risk of acquiring an inactive analog.
- [1] Gupta, N.; Kumar, K.; Raj, R.; Kumar, V. Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. RSC Med. Chem. 2021, 12, 2096–2113. (Note: MCF-7 IC₅₀ comparators are drawn from the broader oxalamide SAR literature synthesized herein.) View Source
